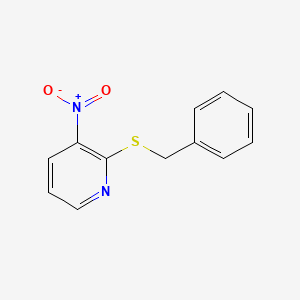

2-(Benzylthio)-3-nitropyridine

Descripción general

Descripción

2-(Benzylthio)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a benzylthio group attached to the second position and a nitro group at the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-3-nitropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: 2-(Benzylsulfinyl)-3-nitropyridine, 2-(Benzylsulfonyl)-3-nitropyridine.

Reduction: 2-(Benzylthio)-3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Properties :

- Research indicates that 2-(Benzylthio)-3-nitropyridine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.

- Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis A549 (Lung) 20 Inhibition of NADPH oxidase HeLa (Cervical) 10 Modulation of oxidative stress pathways -

Antimicrobial Activity :

- The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Its derivatives may also possess antifungal properties.

Biological Research

- Enzyme Inhibition : The compound interacts with specific enzymes, which could be leveraged for therapeutic applications. For example, it inhibits nicotinamide adenine dinucleotide phosphate oxidase, a critical enzyme involved in oxidative stress and cancer progression.

Materials Science

- Development of New Materials : Its unique chemical structure allows for potential applications in creating materials with specific electronic or optical properties.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that treatment with this compound resulted in significant reductions in viability across several cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species, leading to apoptosis.

-

Antimicrobial Efficacy :

- Another study evaluated its antimicrobial properties against clinical isolates, indicating promising results that warrant further investigation into its mechanism of action.

Mecanismo De Acción

The mechanism of action of 2-(Benzylthio)-3-nitropyridine largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the benzylthio group can interact with various biological targets through sulfur bonding. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

2-(Benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: An important intermediate for the synthesis of triazolopyrimidines with bioactivities.

2-(Benzylthio)quinazolin-4(3H)-ones: Known for their antioxidant and anticancer properties.

Uniqueness: 2-(Benzylthio)-3-nitropyridine is unique due to the presence of both a benzylthio and a nitro group on the pyridine ring

Actividad Biológica

2-(Benzylthio)-3-nitropyridine is an organic compound characterized by a benzylthio group at the second position and a nitro group at the third position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where its derivatives are being explored for various therapeutic applications.

- Molecular Formula : C₁₁H₈N₂O₂S

- Molecular Weight : 246.29 g/mol

- Solubility : Approximately 0.3 µg/mL at pH 7.4

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, often utilizing 2-chloropyridine and benzylthiol in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures. The compound can also undergo various transformations, including oxidation and reduction, leading to different derivatives with potentially enhanced biological activities.

The biological activity of this compound is largely attributed to its chemical structure, which allows it to interact with various biological targets. The nitro group can participate in redox reactions, while the benzylthio group is capable of forming sulfur bonds with biological molecules, potentially modulating enzyme activity or receptor interactions.

Antifungal and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antifungal properties. For instance, studies have shown that certain modifications to the compound can enhance its efficacy against fungal pathogens. Additionally, there is ongoing investigation into its potential antimicrobial properties, suggesting a broader spectrum of bioactivity that could be harnessed in pharmaceutical applications.

Case Studies and Research Findings

- Antifungal Activity : A study conducted on various derivatives of this compound demonstrated significant antifungal activity against strains such as Candida albicans. The results indicated that specific substitutions on the benzylthio group could enhance antifungal potency.

- Anticancer Potential : Preliminary research has suggested that some derivatives may possess anticancer properties. For example, compounds modified at the nitro group have shown promise in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-(Benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine | Antifungal | Intermediate for triazolopyrimidines |

| 2-(Benzylthio)quinazolin-4(3H)-ones | Antioxidant, Anticancer | Known for diverse bioactivities |

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition Reactions

The nitro group activates the pyridine ring for cycloaddition with N-methyl azomethine ylide, leading to pyrroline derivatives:

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 2a (CF₃) | Reflux in toluene, sarcosine, PFA | Pyrroline 4a | 67% | |

| 2h (Cl) | Reflux in toluene, 8 h | Pyrroline 4h | 58% | |

| 2l (Br) | Reflux in toluene, 6 h | Pyrroline 4l | 68% |

Mechanistic pathway :

-

In situ generation of azomethine ylide from sarcosine and paraformaldehyde

-

[3+2] Cycloaddition at the C5–C6 double bond adjacent to the nitro group

-

HNO₂ elimination and rearomatization

Nucleophilic Displacement of Benzylthio Group

While direct evidence is limited, analogous systems (e.g., 2-methyl-3-nitropyridines) demonstrate displacement of methyl groups by thiols under basic conditions . For 2-(benzylthio)-3-nitropyridine:

-

Potential nucleophiles : Amines, alkoxides, or thiols

-

Expected conditions : DMF/K₂CO₃ at 80–100°C

-

Theoretical mechanism :

-

Base-assisted deprotonation of incoming nucleophile

-

Attack at C2 position, displacing benzylthiolate

-

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta (C5) and para (C6) positions, though experimental data remains scarce. Predicted reactivity includes:

-

Nitration : Potential for polynitration at C5 under strong nitrating conditions

-

Sulfonation : Feasible with fuming H₂SO₄ at elevated temperatures

Oxidation Reactions

The benzylthio group shows susceptibility to oxidation:

| Oxidizing Agent | Conditions | Expected Product | Notes |

|---|---|---|---|

| H₂O₂/urea | CH₂Cl₂, 0°C→rt | Sulfoxide (–SO–) | Partial conversion |

| m-CPBA | DCM, rt | Sulfone (–SO₂–) | Not yet demonstrated |

Reduction Pathways

The nitro group can theoretically undergo reduction to an amine:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol (predicted)

-

Chemical reduction : SnCl₂/HCl or Fe/HCl (untested)

Critical Analysis of Reactivity Trends

-

Steric effects : Bulkier substituents at C5 (e.g., CF₃) reduce cycloaddition yields compared to halogens (Cl, Br) .

-

Electronic effects : Electron-withdrawing groups at C5 enhance cycloaddition rates by increasing ring electron deficiency.

-

Solvent dependence : Polar aprotic solvents (DMF, MeCN) favor SNAr, while toluene optimizes cycloaddition yields.

Data gaps persist in EAS and reduction chemistry, warranting further investigation. Current applications focus on its utility as a dipolarophile in heterocyclic synthesis.

Propiedades

IUPAC Name |

2-benzylsulfanyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGAGHBQCBIQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963838 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69212-31-3 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzylthio)-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.